molecular formula C13H16ClNO2 B2888671 2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide CAS No. 1397196-90-5

2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2888671
CAS RN: 1397196-90-5
M. Wt: 253.73
InChI Key: BDOHIAJZOBPEIA-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as CPMA and is a member of the acetamide family. CPMA has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of CPMA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. CPMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CPMA has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
CPMA has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPMA has also been found to have a positive effect on learning and memory, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, CPMA has been found to have a positive effect on liver function, making it a potential candidate for the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

CPMA has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound to use in experiments. Additionally, CPMA has been extensively studied, making it a well-characterized compound. However, there are some limitations to using CPMA in lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, CPMA has a short half-life in the body, making it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of CPMA. One potential direction is the development of new drugs based on CPMA. CPMA has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of CPMA. This could lead to the development of new drugs that target specific enzymes and receptors in the body. Finally, further studies are needed to determine the long-term effects of CPMA on the body. This could lead to the development of new drugs that have fewer side effects than current treatments.

Synthesis Methods

CPMA can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methoxybenzylamine with ethyl chloroacetate, followed by the addition of cyclopropylmethylamine. The final step involves the chlorination of the resulting product using thionyl chloride. The yield of CPMA obtained from this method is high, making it an efficient synthesis process.

Scientific Research Applications

CPMA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPMA has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, CPMA has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-12-6-4-11(5-7-12)15(13(16)8-14)9-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOHIAJZOBPEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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